molecular formula C9H12ClNO B2582630 [4-Chloro-2-(dimethylamino)phenyl]methanol CAS No. 87066-92-0

[4-Chloro-2-(dimethylamino)phenyl]methanol

Cat. No. B2582630
CAS RN: 87066-92-0
M. Wt: 185.65
InChI Key: WMRLNXNGRFNSMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[4-Chloro-2-(dimethylamino)phenyl]methanol” is a chemical compound with the CAS Number: 87066-92-0 . It has a molecular weight of 185.65 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “[4-Chloro-2-(dimethylamino)phenyl]methanol” is 1S/C9H12ClNO/c1-11(2)9-5-8(10)4-3-7(9)6-12/h3-5,12H,6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “[4-Chloro-2-(dimethylamino)phenyl]methanol” are not available, similar compounds often participate in nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

“[4-Chloro-2-(dimethylamino)phenyl]methanol” is a liquid at room temperature . It has a molecular weight of 185.65 .

Scientific Research Applications

X-ray Structure and Conformational Studies

Research conducted by Zhang et al. (2015) on the x-ray structure and conformational study of tris(2-(dimethylamino)phenyl)methanol salt derivatives highlights the roles of anions and hydrogen bonds in determining the structural configurations of related compounds. This study elucidates the influence of different anions on the hydrogen-bond structure of the organic cation, contributing significantly to the understanding of its molecular interactions and potential applications in material science and molecular engineering (Junkai Zhang et al., 2015).

Photochemical Reactions and Synthesis

Guizzardi et al. (2000) explored the easy photochemical preparation of 2-Dimethylaminophenylfurans, -Pyrroles, and -Thiophenes, demonstrating the compound's utility in synthesizing heterocyclic compounds via photolysis. This research provides a foundation for further exploration into the compound's applications in organic synthesis, particularly in the creation of heterocyclic compounds with potential applications in pharmaceuticals and materials science (B. Guizzardi et al., 2000).

Fluorescence Studies and Bioconjugation

Singh and Darshi (2004) conducted a fluorescence study of (4-{(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl}phenyl)methanol and its bioconjugates with bovine and human serum albumins. Their research investigated the electronic absorption and fluorescence properties of the compound in various media, contributing to the understanding of its photophysical behavior and potential applications in bioconjugation and fluorescence microscopy (Anil Kumar Singh & Manjula Darshi, 2004).

Electroluminescent Materials

Huang et al. (2004) explored the synthesis of novel electroluminescent conjugated polyelectrolytes based on polyfluorene, including derivatives of [4-Chloro-2-(dimethylamino)phenyl]methanol. This research demonstrates the compound's potential application in the development of new materials for optoelectronic devices, highlighting its utility in creating blue-emitting conjugated polyelectrolytes for use in display technologies (F. Huang et al., 2004).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

[4-chloro-2-(dimethylamino)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-11(2)9-5-8(10)4-3-7(9)6-12/h3-5,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRLNXNGRFNSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-Chloro-2-(dimethylamino)phenyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.